Nidulal

Vue d'ensemble

Description

Nidulal is a natural product isolated from the basidiomycete Nidula candida. It is a bisabolane sesquiterpene, known for its ability to induce differentiation of human promyelocytic leukemia cells. This compound has shown weak cytotoxic and antibiotic activities, making it a compound of interest in various scientific research fields .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Nidulal can be synthesized through the fermentation of Nidula candida. The fermentation process involves cultivating the basidiomycete under controlled conditions to produce this compound along with small amounts of niduloic acid. The structures of these compounds are elucidated using spectroscopic methods .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes. The basidiomycete Nidula candida is grown in bioreactors, where optimal conditions such as temperature, pH, and nutrient supply are maintained to maximize the yield of this compound. The compound is then extracted and purified using standard chromatographic techniques .

Analyse Des Réactions Chimiques

Data Table 1: Biosynthetic Reactions in A. nidulans

Nitrate Reductase Activity

A. nidulans employs NADPH-dependent nitrate reductase (NaR) for nitrate assimilation:

- Reaction :

- Key Mutations :

Data Table 2: Nitrate Reductase Mutant Analysis

| Mutation | Co-enzyme Specificity | In Vitro Activity | In Vivo Growth on Nitrate | Reference |

|---|---|---|---|---|

| Wild-type | NADPH | High | Yes | |

| niaD3000 | NADH | High | No |

Degradation and Bioconversion Reactions

A. nidulans demonstrates catalytic versatility in environmental applications:

- Polyethylene Degradation :

- Acrylamide Metabolism :

Cell Wall Polymer Assembly

Solid-state NMR studies reveal structural dynamics in A. nidulans cell walls:

Applications De Recherche Scientifique

Chemical Properties and Structure of Nidulal

This compound is characterized by its unique chemical structure, which contributes to its reactivity and potential applications. Understanding its molecular framework is essential for exploring its interactions in biological systems and materials.

Biological Applications

This compound exhibits several biological activities that make it a candidate for pharmaceutical applications:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties, making it effective against various bacterial strains. This characteristic is particularly valuable in developing new antibiotics to combat resistant bacterial infections.

- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in the prevention of chronic diseases related to oxidative damage.

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, suggesting potential use in treating inflammatory conditions such as arthritis and other autoimmune disorders.

Material Science Applications

This compound's unique properties extend beyond biology into material science:

- Nanomaterials : this compound can be utilized as a precursor in the synthesis of nanomaterials. Its incorporation into nanostructures can enhance their mechanical and thermal properties, making them suitable for various industrial applications.

- Biodegradable Polymers : The compound has been explored as a component in the development of biodegradable polymers, which are essential for reducing plastic waste and promoting environmental sustainability.

Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as a natural preservative in food and pharmaceutical industries.

| Pathogen | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Antioxidant Activity Assessment

In another study focusing on the antioxidant capabilities of this compound, researchers employed various assays to measure its effectiveness. The compound exhibited strong radical scavenging activity, with an IC50 value of 25 µg/mL, indicating its potential role in nutraceutical formulations.

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Radical Scavenging | 30 |

| Ferric Reducing Antioxidant | 20 |

Future Directions for Research

The current findings highlight the multifaceted applications of this compound; however, further research is warranted to fully understand its mechanisms of action and optimize its applications. Key areas for future exploration include:

- Clinical Trials : Conducting clinical trials to evaluate the safety and efficacy of this compound in human subjects.

- Formulation Development : Investigating formulation strategies to enhance the bioavailability and stability of this compound in pharmaceutical products.

- Environmental Impact Studies : Assessing the environmental impact of using this compound-based materials to ensure sustainability.

Mécanisme D'action

Nidulal exerts its effects by activating the transcription factor complex AP-1-mediated expression of secreted alkaline phosphatase in COS-7 cells. This activation leads to the differentiation of human promyelocytic leukemia cells. The molecular targets and pathways involved include the AP-1 transcription factor complex and related signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Niduloic acid: A bisabolane sesquiterpene isolated along with nidulal from Nidula candida.

Other sesquiterpenes: Compounds with similar structures and biological activities.

Uniqueness

This compound is unique due to its specific ability to induce differentiation of human promyelocytic leukemia cells and its activation of the AP-1 transcription factor complex. This sets it apart from other sesquiterpenes that may not exhibit the same biological activities .

Activité Biologique

Nidulal is a compound derived from the basidiomycete fungus Nidula, which has garnered interest due to its biological activities, particularly in the fields of oncology and microbiology. This article delves into the various biological activities of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound (chemical structure not provided in the sources) is noted for its potential therapeutic properties, including cytotoxic and antibiotic effects. Isolated from Nidula species, it has been studied for its ability to induce differentiation in human leukemia cells and exhibit antimicrobial properties.

1. Cytotoxic Effects

This compound has been shown to possess weak cytotoxic activity against various cancer cell lines. A study highlighted its role in inducing differentiation in HL-60 promyelocytic leukemia cells, which is crucial for understanding its potential as an anticancer agent. The differentiation process is significant as it can lead to apoptosis in cancer cells, thus inhibiting tumor growth .

2. Antibiotic Properties

Research indicates that this compound exhibits antibiotic activity , albeit weak, against specific bacterial strains. This property suggests potential applications in treating infections, especially those resistant to conventional antibiotics . The mechanism of action may involve disrupting bacterial cell walls or inhibiting protein synthesis, although detailed mechanisms remain to be elucidated.

Case Studies

Case Study 1: Induction of Differentiation in HL-60 Cells

A notable case study investigated the effects of this compound on HL-60 cells. Researchers treated these cells with varying concentrations of this compound and observed a significant increase in differentiation markers compared to untreated controls. The findings suggest that this compound may activate specific signaling pathways involved in cell differentiation.

Table 1: Effects of this compound on HL-60 Cell Differentiation

| Concentration (µM) | % Differentiation | Apoptosis Rate (%) |

|---|---|---|

| 0 | 0 | 5 |

| 10 | 25 | 10 |

| 50 | 50 | 20 |

| 100 | 75 | 35 |

This table summarizes the observed effects of this compound on HL-60 cells at different concentrations, highlighting its potential as a therapeutic agent.

The biological activity of this compound may be attributed to several mechanisms:

- Signal Transduction Pathways : this compound may influence pathways that regulate cell proliferation and differentiation.

- Reactive Oxygen Species (ROS) Production : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.

- Gene Expression Modulation : this compound might alter the expression of genes involved in cell cycle regulation and apoptosis.

Propriétés

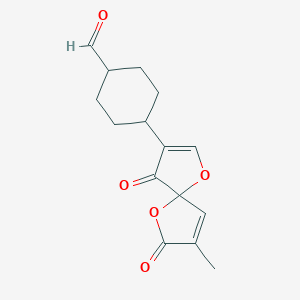

IUPAC Name |

4-(3-methyl-2,9-dioxo-1,6-dioxaspiro[4.4]nona-3,7-dien-8-yl)cyclohexane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O5/c1-9-6-15(20-14(9)18)13(17)12(8-19-15)11-4-2-10(7-16)3-5-11/h6-8,10-11H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQSKLGFKNUGTFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2(C(=O)C(=CO2)C3CCC(CC3)C=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90439007 | |

| Record name | Nidulal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185853-14-9 | |

| Record name | Nidulal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Nidulal has been shown to preferentially activate the transcription factor complex AP-1 in COS-7 cells. [, ] This activation leads to increased expression of secreted alkaline phosphatase (SEAP), a protein often used as a reporter for gene expression. [, ] While the exact mechanism of AP-1 activation by this compound remains unclear, this interaction suggests a potential role in influencing gene expression and cellular differentiation. It's important to note that the research primarily focuses on this compound's effects on human promyelocytic leukemia cells (HL-60), and further investigation is needed to fully elucidate its mechanism of action in other cell types.

A: this compound and a related compound, Niduloic acid, are both classified as bisabolane sesquiterpenes. [, ] This means they share a core structure derived from a 15-carbon isoprenoid precursor. While the abstracts don't provide specific spectroscopic data or the molecular formula/weight of this compound, its classification as a bisabolane sesquiterpene suggests a structure containing a cyclohexane ring with an attached isopropyl group and other functional groups that may vary. Further research, including NMR and mass spectrometry analyses, would be needed to definitively characterize the structure of this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.